

Spectroscopic Characterization of 2,4-Dinitrophenetole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dinitrophenetole**

Cat. No.: **B1218203**

[Get Quote](#)

An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2,4-dinitrophenetole**, a nitroaromatic compound of interest to researchers and scientists in drug development and materials science. This document compiles and analyzes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data to facilitate its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the available ^1H and ^{13}C NMR data for **2,4-dinitrophenetole**.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2,4-dinitrophenetole** provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **2,4-Dinitrophenetole**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.75	d	1H	H-3
8.40	dd	1H	H-5
7.30	d	1H	H-6
4.30	q	2H	-O-CH ₂ -CH ₃
1.50	t	3H	-O-CH ₂ -CH ₃

Note: The assignments are based on the expected electronic effects of the nitro and ethoxy groups on the aromatic ring.

¹³C NMR Spectroscopy

Obtaining a definitive ¹³C NMR spectrum for **2,4-dinitrophenetole** has proven challenging based on currently available public data. Much of the available information is for the closely related compound, 2,4-dinitrophenol. For reference and comparative purposes, the ¹³C NMR data for 2,4-dinitrophenol is provided below. The chemical shifts for **2,4-dinitrophenetole** are expected to be similar for the aromatic carbons, with the key difference being the signals corresponding to the ethoxy group instead of the hydroxyl group.

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dinitrophenol (for reference)

Chemical Shift (ppm)	Assignment (for 2,4-dinitrophenol)	Expected Assignment (for 2,4-dinitrophenetole)
~155	C-1 (C-OH)	C-1 (C-O-CH ₂ CH ₃)
~141	C-4 (C-NO ₂)	C-4 (C-NO ₂)
~138	C-2 (C-NO ₂)	C-2 (C-NO ₂)
~129	C-6	C-6
~122	C-5	C-5
~116	C-3	C-3
-	-	-O-CH ₂ -CH ₃
-	-	-O-CH ₂ -CH ₃

Note: The expected chemical shifts for the ethoxy group in **2,4-dinitrophenetole** would be approximately 65-70 ppm for the O-CH₂ carbon and 15-20 ppm for the -CH₃ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As with the ¹³C NMR data, specific IR spectra for **2,4-dinitrophenetole** are not readily available. Therefore, the IR absorption data for 2,4-dinitrophenol is presented as a reference, as the key functional groups (nitro groups and the aromatic ring) are common to both molecules. The main difference would be the absence of a broad O-H stretch and the presence of C-O-C ether stretches in **2,4-dinitrophenetole**.

Table 3: Key IR Absorption Bands for 2,4-Dinitrophenol (for reference)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Expected in 2,4-Dinitrophenetole?
~3200-3600	Broad, Strong	O-H Stretch	No
~3100	Medium	Aromatic C-H Stretch	Yes
~1590, 1470	Strong	Aromatic C=C Bending	Yes
~1520, 1340	Strong	N-O Asymmetric & Symmetric Stretch	Yes
~1270	Strong	C-O Stretch (Phenolic)	Replaced by C-O-C Stretch
~1100-1300	Strong	C-O-C Asymmetric & Symmetric Stretch	Yes

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of **2,4-dinitrophenetole** is expected to be similar to that of 2,4-dinitrophenol due to the presence of the same chromophore, the dinitrophenyl group.

Table 4: UV-Vis Absorption Data for 2,4-Dinitrophenol (in Ethanol, for reference)

λ _{max} (nm)	Molar Absorptivity (ε)	Electronic Transition
~260	~13,000	π → π
~360	~3,000	n → π

Experimental Protocols

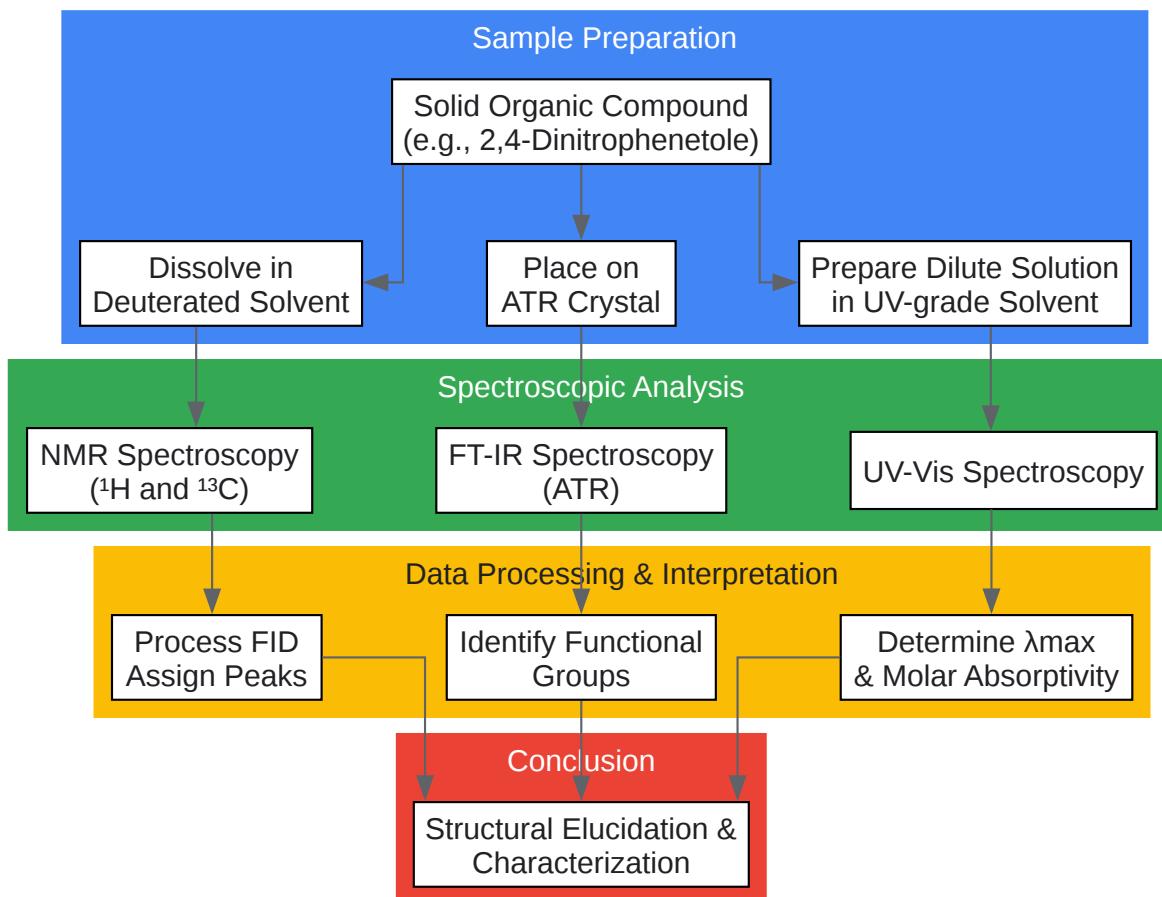
Detailed experimental protocols for the spectroscopic techniques are provided below.

NMR Spectroscopy

- Sample Preparation: A sample of **2,4-dinitrophenetole** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Parameters:
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
- ^{13}C NMR Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 seconds
 - Pulse width: 90°
 - Proton decoupling is applied to simplify the spectrum.

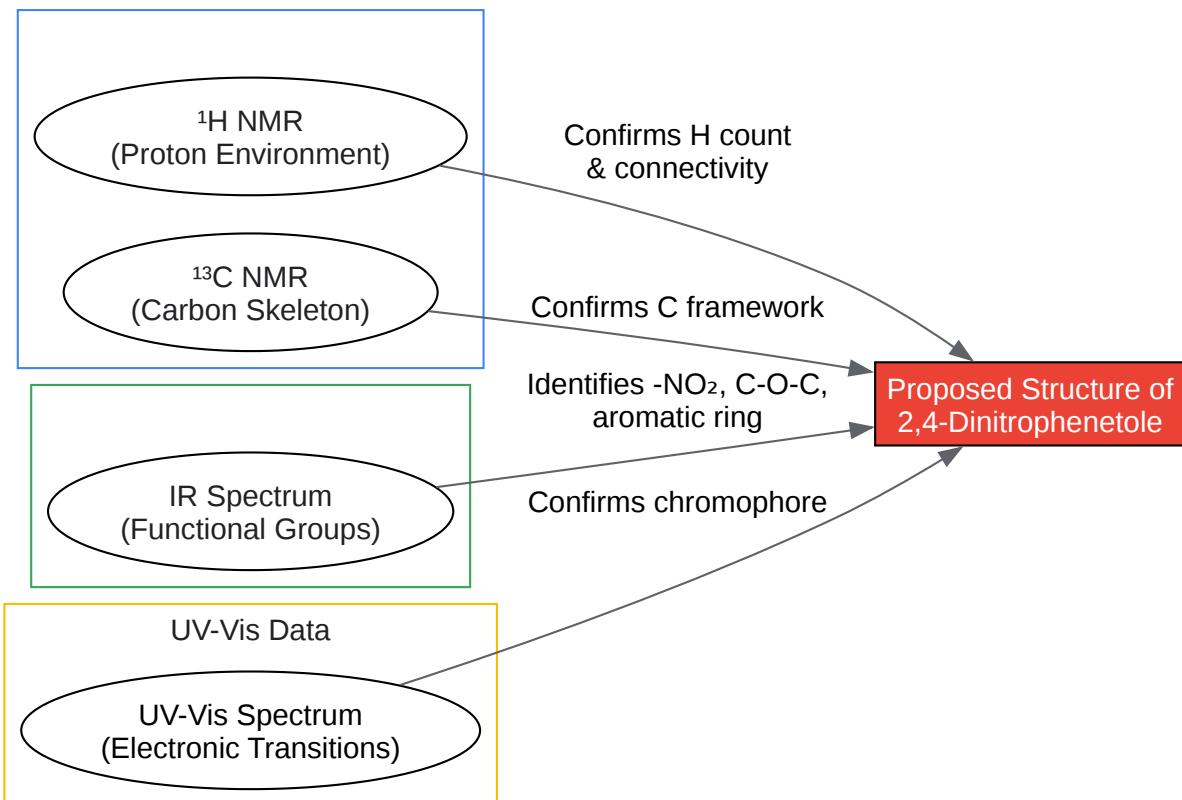
IR Spectroscopy (ATR)

- Sample Preparation: A small amount of the solid **2,4-dinitrophenetole** is placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Parameters:
 - Spectral range: $4000\text{-}400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32


- A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

UV-Vis Spectroscopy

- Sample Preparation: A stock solution of **2,4-dinitrophenetole** is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. This stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Parameters:
 - Wavelength range: 200-800 nm
 - A baseline correction is performed using a cuvette filled with the pure solvent.


Visualizations

The following diagrams illustrate a generalized workflow for the spectroscopic characterization of a solid organic compound like **2,4-dinitrophenetole**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectroscopic characterization.

[Click to download full resolution via product page](#)

Caption: Logic for integrating spectroscopic data.

- To cite this document: BenchChem. [Spectroscopic Characterization of 2,4-Dinitrophenetole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218203#spectroscopic-characterization-of-2-4-dinitrophenetole-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com